Benzene,1-nitro-2-(1Z)-1-propen-1-yl-
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Overview
Description
Benzene,1-nitro-2-(1Z)-1-propen-1-yl- is an organic compound characterized by the presence of a benzene ring substituted with a nitro group and a propenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nitration of benzene to form nitrobenzene, which is then subjected to a Friedel-Crafts alkylation reaction to introduce the propenyl group . The reaction conditions often include the use of strong acids such as sulfuric acid or nitric acid for nitration, and Lewis acids like aluminum chloride for the alkylation step .
Industrial Production Methods
Industrial production of Benzene,1-nitro-2-(1Z)-1-propen-1-yl- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. Continuous flow reactors and advanced separation techniques are often employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Benzene,1-nitro-2-(1Z)-1-propen-1-yl- undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon, and sodium borohydride.
Major Products Formed
Oxidation: Formation of nitroso compounds or other oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
Benzene,1-nitro-2-(1Z)-1-propen-1-yl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzene,1-nitro-2-(1Z)-1-propen-1-yl- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the propenyl group can undergo addition reactions with nucleophiles. These interactions can modulate the activity of biological pathways and influence cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzene,1-nitro-2-phenoxy-: Similar structure but with a phenoxy group instead of a propenyl group.
Benzene,1-nitro-2-(phenylmethyl)-: Similar structure but with a phenylmethyl group instead of a propenyl group.
Uniqueness
The combination of the nitro and propenyl groups allows for a diverse range of chemical transformations and interactions .
Properties
Molecular Formula |
C9H9NO2 |
---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
1-nitro-2-[(Z)-prop-1-enyl]benzene |
InChI |
InChI=1S/C9H9NO2/c1-2-5-8-6-3-4-7-9(8)10(11)12/h2-7H,1H3/b5-2- |
InChI Key |
XXOSNQLGTJHMTC-DJWKRKHSSA-N |
Isomeric SMILES |
C/C=C\C1=CC=CC=C1[N+](=O)[O-] |
Canonical SMILES |
CC=CC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
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